molecular formula C15H15FO3 B14564048 Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate CAS No. 61888-50-4

Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate

Cat. No.: B14564048
CAS No.: 61888-50-4
M. Wt: 262.28 g/mol
InChI Key: LCDOETHPBHARKT-UHFFFAOYSA-N
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Description

Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate is an organic compound that features a cyclohexenone ring substituted with a fluorophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone under basic conditions to form the intermediate compound. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61888-50-4

Molecular Formula

C15H15FO3

Molecular Weight

262.28 g/mol

IUPAC Name

methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate

InChI

InChI=1S/C15H15FO3/c1-19-15(18)8-10-6-12(9-14(17)7-10)11-2-4-13(16)5-3-11/h2-5,7,12H,6,8-9H2,1H3

InChI Key

LCDOETHPBHARKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)CC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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